molecular formula C9H12O B158103 2,5-Dimethylanisole CAS No. 1706-11-2

2,5-Dimethylanisole

Cat. No.: B158103
CAS No.: 1706-11-2
M. Wt: 136.19 g/mol
InChI Key: SJZAUIVYZWPNAS-UHFFFAOYSA-N
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Description

2,5-Dimethylanisole is an organic compound with the chemical formula C₉H₁₂O. It is a derivative of anisole, characterized by the presence of two methyl groups at the 2 and 5 positions on the benzene ring and a methoxy group at the 1 position. This compound is a colorless liquid with a pleasant odor and is used in various chemical syntheses and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dimethylanisole can be synthesized through several methods:

    Methylation of Anisole: Anisole reacts with methyl bromide in the presence of a base to form methyl anisole.

    Reaction of 2,5-Dimethylphenol with Dimethyl Sulfate: 2,5-Dimethylphenol reacts with dimethyl sulfate in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound often involves the methylation of anisole using methylating agents like methyl iodide or dimethyl sulfate. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperatures .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethylanisole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2,5-dimethylanisole involves its interaction with various molecular targets and pathways. As a donor in photoexcited states, it undergoes non-radiative transitions in the presence of acceptors like 2-nitrofluorene. This interaction is studied in rigid glassy matrices at low temperatures to understand the dynamics of energy transfer and relaxation processes .

Comparison with Similar Compounds

    2,6-Dimethylanisole: Similar structure but with methyl groups at the 2 and 6 positions.

    3,5-Dimethylanisole: Methyl groups at the 3 and 5 positions.

    3,4-Dimethylanisole: Methyl groups at the 3 and 4 positions.

Uniqueness: 2,5-Dimethylanisole is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of methyl groups at the 2 and 5 positions provides distinct steric and electronic effects compared to other isomers, making it suitable for specific synthetic and industrial applications .

Properties

IUPAC Name

2-methoxy-1,4-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-7-4-5-8(2)9(6-7)10-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJZAUIVYZWPNAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20168893
Record name 2,5-Dimethylanisole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1706-11-2
Record name 2-Methoxy-1,4-dimethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1706-11-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dimethylanisole
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Dimethylanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20168893
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Record name 2,5-dimethylanisole
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Record name 2,5-DIMETHYLANISOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the position of methyl groups on the aromatic ring of 2,5-dimethylanisole affect its NMR properties?

A1: Research using Carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy revealed that the position of methyl groups on the aromatic ring of this compound significantly influences the spin-rotational relaxation rate of the methyl carbon-13 atoms []. This effect is observed when comparing the temperature dependence of relaxation rates for methyl groups at the ortho and meta positions. The study suggests that the modified Burke-Chan model can accurately describe these differences, unlike the original model. You can find more details in this .

Q2: Can this compound be used as a starting material for the synthesis of more complex molecules?

A2: Yes, this compound serves as a valuable starting material in organic synthesis []. For instance, it can be utilized to synthesize 4-(4-methoxy-2,3,6-trimethylphenyl)-3-buten-2-one, a key intermediate in the production of etretinate, a potent antipsoriatic drug. The synthesis involves acylation, ozonolysis, and several other steps, ultimately leading to the desired arylbutanone derivative. For a detailed synthetic route, refer to this .

Q3: Does this compound participate in photoinduced electron transfer reactions?

A3: Studies show that this compound acts as an electron donor in photoinduced electron transfer (ET) reactions with 2-nitrofluorene acting as the electron acceptor []. This interaction was observed in both polar (acetonitrile) and nonpolar (cyclohexane) solvents. The research suggests that this ET process occurs within the Marcus inverted region and might happen concurrently with a Forster's type singlet-singlet energy transfer process. This provides a comprehensive look at the study.

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